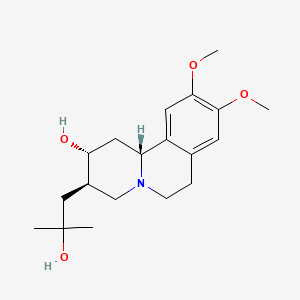

Valbenazine metabolite M10B

Description

Structure

3D Structure

Properties

CAS No. |

7744-55-0 |

|---|---|

Molecular Formula |

C19H29NO4 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

(2R,3R,11bR)-3-(2-hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C19H29NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15-16,21-22H,5-6,9-11H2,1-4H3/t13-,15-,16-/m1/s1 |

InChI Key |

YUFPLHFQRPLAGK-FVQBIDKESA-N |

Isomeric SMILES |

CC(C)(C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC)O |

Canonical SMILES |

CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC)O |

Origin of Product |

United States |

Biochemical Pathways of Valbenazine Metabolism and Valbenazine Metabolite M10b Formation

Overview of Valbenazine (B1662120) Biotransformation Routes

Valbenazine is a prodrug that is primarily metabolized through two major pathways: hydrolysis and oxidation. cambridge.orgfda.govfda.gov The hydrolytic pathway involves the cleavage of the L-valine ester to produce the main active metabolite, (+)-α-dihydrotetrabenazine (NBI-98782). drugbank.comcambridge.orgnih.govwikipedia.org Concurrently, valbenazine undergoes oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, to form other metabolites. fda.govdrugbank.com One of the key oxidative pathways leads to the formation of the metabolite M10B. fda.govfda.gov

Enzymatic Derivation of Valbenazine Metabolite M10B (NBI-679006)

The formation of M10B is a two-step process that begins after the initial metabolism of valbenazine.

Ester Hydrolysis of Valbenazine to (+)-α-Dihydrotetrabenazine (NBI-98782)

The first and primary step in the metabolism of valbenazine is the hydrolysis of its L-valine ester moiety. drugbank.comcambridge.orgnih.govwikipedia.org This reaction is catalyzed by endogenous esterases and results in the formation of (+)-α-dihydrotetrabenazine, also known as NBI-98782. mdedge.com This metabolite is considered the most potent active metabolite of valbenazine, exhibiting a high affinity for VMAT2. drugbank.comnih.gov

Mono-oxidation of (+)-α-Dihydrotetrabenazine (NBI-98782) to this compound (NBI-679006)

Following its formation, (+)-α-dihydrotetrabenazine (NBI-98782) serves as a substrate for further metabolism. One of the pathways it undergoes is mono-oxidation, which leads to the generation of the metabolite M10B (NBI-679006). fda.govfda.gov This oxidative reaction introduces a single oxygen atom into the (+)-α-dihydrotetrabenazine molecule. While M10B is a notable metabolite, it possesses a lower affinity for VMAT2 compared to (+)-α-dihydrotetrabenazine. fda.govfda.gov

Identification of Key Cytochrome P450 Enzymes (e.g., CYP3A4/5, CYP2D6) Involved in M10B Biogenesis

The biotransformation of valbenazine and its metabolites is heavily reliant on the cytochrome P450 system. nih.gov Specifically, the formation of M10B from (+)-α-dihydrotetrabenazine is facilitated by these enzymes. While the parent drug, valbenazine, is primarily metabolized by CYP3A4/5 to form mono-oxidized valbenazine, its active metabolite, (+)-α-dihydrotetrabenazine, is a substrate for both CYP3A4 and CYP2D6. drugbank.comfda.gov In vitro studies have specifically identified CYP3A4/5 as the primary enzymes responsible for the formation of M10B (NBI-679006). fda.gov The subsequent metabolism of (+)-α-dihydrotetrabenazine is also partly carried out by CYP2D6. fda.govfda.govdrugbank.com Therefore, the activity of CYP3A4/5 is a critical determinant in the biogenesis of the M10B metabolite.

Pharmacological Profile of Valbenazine Metabolite M10b Nbi 679006

In Vitro Receptor Binding and Functional Characterization

In vitro studies are crucial for elucidating the specific interactions of a compound with its biological targets. For valbenazine (B1662120) and its metabolites, these studies have primarily focused on their affinity for the vesicular monoamine transporter 2 (VMAT2).

The inhibitory potency of a compound is often quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to occupy 50% of the target receptors. A lower Kᵢ value indicates a higher binding affinity. Valbenazine and its metabolites have been characterized for their binding affinity to VMAT2. pmda.go.jp While [+]-α-HTBZ is the most potent metabolite, M10B also demonstrates a notable affinity for VMAT2. fda.gov

Table 1: VMAT2 Binding Affinities of Valbenazine and its Metabolites

| Compound | Kᵢ Value (nmol/L) for Rat Striatal VMAT2 |

|---|---|

| Valbenazine | 110 |

| NBI-98782 ([+]-α-HTBZ) | 1.0, 2.8 |

| NBI-136110 (M14) | Not specified in provided context |

| NBI-679006 (M10B) | Not specified in provided context |

| NBI-124976 | Not specified in provided context |

Data from a 2022 report by the Pharmaceutical Evaluation Division, Pharmaceutical Safety and Environmental Health, PMDA. pmda.go.jp

Valbenazine is converted to its primary active metabolite, [+]-α-HTBZ, which is approximately 40-fold more potent than the parent compound as a VMAT2 inhibitor. fda.govd-nb.info Other metabolites, including M10B and M14 (NBI-136110), also bind to VMAT2 with moderate to relatively high affinity, though they are considered to have much less pharmacological activity compared to [+]-α-HTBZ. fda.govfda.gov The single active metabolite of valbenazine, [+]-α-HTBZ, is a potent VMAT2 inhibitor with negligible binding to other receptors. nih.gov This high selectivity for VMAT2 is a key feature of valbenazine's pharmacological profile. ingrezzahcp.compatsnap.com

Evaluation of Off-Target Receptor Interactions

To understand the potential for side effects, it is essential to evaluate a compound's interaction with other receptors and transporters, a process known as off-target profiling.

The primary active metabolite of valbenazine, [+]-α-HTBZ, exhibits negligible affinity for off-target receptors, including dopamine (B1211576), serotonin, and adrenergic receptors. nih.gov This selectivity minimizes the potential for side effects commonly associated with less selective VMAT2 inhibitors. While specific off-target binding data for M10B was not detailed in the provided search results, the focus on the high selectivity of the primary metabolite suggests that significant off-target interactions from other metabolites are not a primary concern.

In vitro studies indicate that valbenazine and its active metabolite are unlikely to inhibit most major drug transporters at clinically relevant concentrations. mdedge.com This suggests a low potential for drug-drug interactions mediated by the inhibition of these transporters. Specific data on the interaction of M10B with other transporters and ion channels was not available in the provided search results.

Mechanistic Investigations of VMAT2 Inhibition by Valbenazine Metabolite M10B

The mechanism of action for VMAT2 inhibitors like valbenazine and its metabolites involves the reversible reduction of dopamine release from presynaptic neurons. fda.govpatsnap.com By inhibiting VMAT2, these compounds prevent the packaging of monoamines, such as dopamine, into synaptic vesicles. ingrezzahcp.compatsnap.com This leads to a decrease in the amount of dopamine released into the synapse, which is thought to alleviate the hyperdopaminergic state associated with conditions like tardive dyskinesia. ingrezzahcp.comnih.gov

Cryo-electron microscopy and molecular dynamics simulations have provided insights into how VMAT2 inhibitors bind to the transporter. biorxiv.org These studies suggest that inhibitors like tetrabenazine, a related compound, bind within a central cavity of VMAT2, leading to conformational changes that lock the transporter in an inhibited state. biorxiv.orgelifesciences.org While the precise binding mode of M10B has not been specifically detailed, it is expected to follow a similar mechanism of competitive inhibition at the VMAT2 transporter.

Development and Validation of Bioanalytical Assays for this compound

The accurate quantification of valbenazine and its metabolites, including M10B, in biological matrices necessitates the development and validation of sensitive and specific bioanalytical assays. These assays are fundamental for pharmacokinetic and metabolic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal technology for the quantitative analysis of valbenazine and its metabolites from biological samples. pmda.go.jp This methodology offers high selectivity and sensitivity, allowing for the precise measurement of low-concentration analytes in complex matrices like plasma and urine. fda.gov The development of these methods involves optimizing chromatographic conditions and mass spectrometric parameters to ensure reliable and reproducible results. For the analysis of M10B and other valbenazine metabolites, validated LC-MS/MS methods have been established, adhering to regulatory guidelines for bioanalytical method validation. fda.gov

Chromatographic Separation and Detection Strategies

Effective chromatographic separation is critical to distinguish M10B from the parent drug, valbenazine, and other structurally similar metabolites. While specific validation reports for an M10B-only assay are not detailed in publicly available literature, the general approach for valbenazine and its metabolites involves reverse-phase chromatography.

A common strategy employs a C18 stationary phase with a gradient elution. For instance, a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile (B52724) allows for the successful separation of valbenazine and its various metabolites. Detection is achieved through tandem mass spectrometry, which provides the specificity needed to differentiate and quantify each compound, including M10B. fda.gov

Quantification of this compound in Preclinical Biological Matrices

Preclinical studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate. The quantification of metabolites like M10B in these studies provides a more complete picture of the drug's in vivo behavior.

Plasma and Tissue Distribution in Animal Models (e.g., rats, dogs)

Following oral administration of [14C]valbenazine in animal models, M10B has been identified as a circulating metabolite in plasma. In both rats and dogs, M10B was one of the quantifiable valbenazine-related materials detected using radiometric methods. fda.gov Notably, the levels of M10B detected in the plasma of rats and dogs were found to be at or above the levels detected in human plasma. fda.gov

Below is a table summarizing the relative plasma exposure of M10B in different species based on radiolabeled studies.

| Species | Metabolite | Percent of Total Plasma Radioactivity Exposure |

| Human | M10B (NBI-679006) | 8.7% |

| Rat | M10B (NBI-679006) | Detected at levels ≥ human plasma |

| Dog | M10B (NBI-679006) | Detected at levels ≥ human plasma |

Data derived from studies with [14C]valbenazine. pmda.go.jpfda.gov

Excreta Analysis (Urine, Feces) for Mass Balance Studies

Mass balance studies, which account for the total administered dose of a radiolabeled drug, are crucial for understanding the routes of elimination. In a human mass balance study following a single oral dose of [14C]valbenazine, approximately 60% of the radioactivity was recovered in the urine and 30% in the feces. fda.gov.twfda.gov

In preclinical animal models, analysis of excreta has also been a key component of metabolism studies. While specific quantitative data for the percentage of M10B excreted in the urine and feces of rats and dogs is not detailed in the available literature, it is known that metabolism is the primary route of systemic clearance for valbenazine, with minimal contribution from renal or biliary excretion of the unchanged drug. fda.gov In human urine collected up to 72 hours post-dose, a fraction containing both NBI-136110 and NBI-679006 was detected. pmda.go.jp

Radioligand Binding Assay Methodologies for Metabolite Activity Assessment In Vitro

To assess the pharmacological activity of metabolites, in vitro assays such as radioligand binding studies are employed. These assays determine the affinity of a compound for a specific receptor or transporter. For valbenazine and its metabolites, the primary target is VMAT2.

The binding affinity of M10B (NBI-679006) for VMAT2 has been evaluated using radioligand binding assays. These experiments typically involve incubating the metabolite with tissue homogenates containing the target transporter (e.g., from rat striatum or human platelets) and a radiolabeled ligand that binds to VMAT2, such as [3H]dihydrotetrabenazine. The ability of M10B to displace the radioligand is measured, and from this, the inhibition constant (Ki) is determined. A lower Ki value indicates a higher binding affinity.

Studies have shown that M10B exhibits a notable binding affinity for VMAT2. The following table presents the Ki values for M10B in both rat and human VMAT2.

| Tissue Source | Ki Value (nM) |

| Rat Striatal VMAT2 | 28 |

| Human Platelet VMAT2 | 74 |

Data from radioligand binding assays.

In Vitro Mechanistic Studies of this compound

Cellular Uptake and Monoamine Release Studies

The mechanism of action for valbenazine and its active metabolites is the reversible inhibition of VMAT2, a protein crucial for packaging monoamines like dopamine into presynaptic vesicles for storage and subsequent release. drugbank.compmda.go.jp By inhibiting VMAT2, these compounds reduce the amount of monoamines available for release into the synapse, thereby modulating dopaminergic neurotransmission. pmda.go.jp

Enzyme Kinetic Characterization of M10B Biotransformation

Valbenazine undergoes extensive metabolism in vivo. fda.gov The primary metabolic pathways involve hydrolysis of the L-valine ester to form its main active metabolite, (+)-α-dihydrotetrabenazine (NBI-98782), and oxidative metabolism, primarily by the cytochrome P450 enzymes CYP3A4/5, to form other metabolites. drugbank.comfda.gov

The metabolite M10B, also known as NBI-679006, is a product of these oxidative pathways. fda.gov It is structurally a variant of other oxidized metabolites. fda.gov Specifically, NBI-98782 is further metabolized, mainly by CYP2D6 and CYP3A4, leading to the formation of various metabolites, including oxidized variants like M10B. fda.govfda.gov While the metabolic cascade is outlined, specific enzyme kinetic parameters such as Kₘ and Vₘₐₓ for the biotransformation leading to M10B are not specified in the available research. The study of enzyme kinetics is crucial for understanding the rate and efficiency of such biotransformations. europa.eumdpi.com

In Vivo Studies in Non-Human Animal Models

Assessment of VMAT2 Modulation in Animal Brain Regions (e.g., rat striatum, forebrain)

The primary pharmacological activity of valbenazine's metabolites is mediated through their binding affinity for VMAT2. Radioligand binding assays using homogenates from various brain regions have been employed to determine the potency of these metabolites. nih.gov The M10B metabolite (NBI-679006) has been shown to bind to both rat and human VMAT2 with moderate affinity. fda.gov

Its binding affinity (Kᵢ) is notably less potent than the principal active metabolite, NBI-98782, but still significant. fda.govnih.gov For comparison, NBI-98782 is a potent VMAT2 inhibitor with Kᵢ values in the low nanomolar range in rat striatum (1.0-2.8 nM) and rat forebrain (4.2 nM). nih.gov This potent binding by the main metabolite is thought to be the primary driver of the drug's efficacy. fda.gov

| Compound | Rat VMAT2 | Human VMAT2 |

|---|---|---|

| Valbenazine | ~110 | ~150 |

| NBI-98782 ([+]-α-dihydrotetrabenazine) | ~2 | ~3 |

| M10B (NBI-679006) | ~28 | ~74 |

| NBI-136110 (M14) | ~160 | ~220 |

Investigations into Central Nervous System Penetration and Distribution of this compound

Studies utilizing whole-body autoradiography in rats following oral administration of radiolabeled [¹⁴C]valbenazine have demonstrated that valbenazine-related radioactivity is rapidly and widely distributed throughout the body. fda.gov Significant distribution of radioactivity to the brain was observed, indicating that valbenazine and/or its metabolites can cross the blood-brain barrier. fda.gov

In these studies, the ratio of radioactivity exposure in tissue compared to plasma was greater than one for all tissues, and particularly high in well-perfused organs. fda.gov Furthermore, studies in pregnant and lactating rats have detected valbenazine and its metabolites, NBI-98782 and NBI-136110, in both fetuses and milk, confirming their ability to cross placental and mammary barriers. fda.gov While these findings confirm the general central nervous system penetration of valbenazine's metabolites, specific distribution profiles and concentrations for the M10B metabolite in distinct brain regions have not been individually reported.

Role of this compound in Specific Pharmacological Effects in Animal Models (e.g., Ptosis, Prolactin Secretion)

The in vivo pharmacological effects of VMAT2 inhibitors, such as ptosis (eyelid drooping) and increased serum prolactin levels, are considered key indicators of central monoamine depletion. pmda.go.jpfda.gov.tw In animal models, particularly rats, administration of valbenazine leads to these dose-dependent effects. nih.govfda.gov.tw

Analytical Methodologies for Identification and Quantification

The identification and quantification of valbenazine (B1662120) and its metabolites, including M10B, are crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a validated method used for this purpose. nih.gov This sensitive technique allows for the precise measurement of the concentrations of the parent drug and its various metabolites in biological samples like plasma. nih.govresearchgate.net

Research and Clinical Significance

Future Research Directions and Unexplored Aspects of Valbenazine Metabolite M10b Nbi 679006

Comprehensive In Vitro Characterization of Minor and Transient Metabolites Related to M10B

The current understanding of valbenazine's in vitro pharmacology is focused on the parent drug and its two most significant circulating metabolites, [+]-α-HTBZ (NBI-98782) and NBI-136110. neurology.orgnih.gov Radioligand binding studies have established the high VMAT2 affinity of [+]-α-HTBZ, while noting the lower potency of valbenazine (B1662120) and NBI-136110. nih.gov However, the metabolic landscape of valbenazine is more complex, involving various minor and potentially transient intermediates, including M10B.

Advanced Structural-Activity Relationship (SAR) Studies for Valbenazine Metabolite M10B and its Analogs

The stereospecificity of dihydrotetrabenazine's interaction with VMAT2 is well-documented, with the (+)-α isomer ([+]-α-HTBZ) demonstrating significantly higher binding affinity than other isomers. nih.gov The structural integrity of this isomer is fundamental to its potent inhibitory activity. The M10B metabolite is a mono-oxidized derivative of this highly active [+]-α-HTBZ, yet how this structural modification impacts its interaction with the VMAT2 binding site is unknown.

Advanced Structure-Activity Relationship (SAR) studies are therefore a critical next step. This research would involve the chemical synthesis of pure M10B (NBI-679006) and a series of its structural analogs. By systematically modifying the position and nature of the oxidative modifications, researchers can probe the key structural determinants for VMAT2 binding. nih.gov These studies would clarify whether M10B retains VMAT2 inhibitory activity, and to what extent. Understanding the SAR of this metabolite and its analogs could provide valuable insights into the design of future VMAT2 inhibitors with potentially improved metabolic profiles and selectivity. elifesciences.org

Development of Specific Probes and Tracers for Selective M10B Investigation

The in vivo study of VMAT2 and its inhibitors has been greatly advanced by the development of radiolabeled tracers, such as [11C]DTBZ, for use in Positron Emission Tomography (PET) imaging. acs.org These tools allow for the non-invasive visualization and quantification of VMAT2 density and drug occupancy in the living brain. Currently, no such tools exist for the selective investigation of valbenazine's downstream metabolites.

A significant future research endeavor should be the development of specific molecular probes and radiotracers for M10B. This would involve synthesizing a version of NBI-679006 labeled with a positron-emitting isotope like carbon-11 (B1219553) or fluorine-18. Such a tracer would enable PET studies to map the distribution, binding kinetics, and target engagement of M10B in preclinical models and eventually in humans. This would provide unprecedented insight into whether M10B accumulates in specific brain regions, binds to VMAT2 in vivo, or interacts with other unforeseen targets, thereby clarifying its potential physiological or pharmacological relevance. nih.gov

Elucidation of Potential Inter-species Differences in M10B Metabolism and Pharmacological Activity

Valbenazine's metabolism is dependent on enzymes such as CYP3A4/5 and CYP2D6, which are known to exhibit significant variability across different species and among human populations. nih.govnih.gov While the primary metabolic pathways have been identified in humans, rats, and dogs, the quantitative differences in the formation of secondary metabolites like M10B are not well understood.

Future research must focus on elucidating these potential inter-species differences. Comparative in vitro studies using liver microsomes from various species, including humans, are necessary to quantify the rates of M10B formation and subsequent clearance. Understanding these differences is critical for the correct interpretation of preclinical toxicology and efficacy data and for ensuring their relevance to human clinical outcomes. Discrepancies in the metabolic profile of M10B between preclinical species and humans could have significant implications for drug development and safety assessment.

Data Tables

Table 1: Comparative In Vitro VMAT2 Binding Affinity of Valbenazine and Characterized Metabolites

| Compound Name | Alias | Role | VMAT2 Binding Affinity (Ki) | Citation(s) |

| Valbenazine | NBI-98854 | Prodrug | 110 - 190 nM | neurology.orgnih.gov |

| [+]-α-dihydrotetrabenazine | NBI-98782, [+]-α-HTBZ | Primary Active Metabolite | 1.0 - 4.2 nM | neurology.orgnih.gov |

| NBI-136110 | - | Mono-oxy Metabolite | 160 - 220 nM | neurology.orgnih.gov |

| This compound | NBI-679006 | Secondary Metabolite | Requires Investigation | - |

Table 2: Key Enzymes in Valbenazine Metabolism

| Enzyme(s) | Metabolic Step | Substrate | Product(s) | Citation(s) |

| Esterases | Hydrolysis | Valbenazine | [+]-α-dihydrotetrabenazine (NBI-98782) | nih.gov |

| CYP3A4/5 | Oxidative Metabolism | Valbenazine | NBI-136110 and other minor metabolites | nih.govregulations.gov |

| CYP2D6 | Oxidative Metabolism | [+]-α-dihydrotetrabenazine (NBI-98782) | This compound (NBI-679006) and others | nih.govnih.gov |

Q & A

Q. What are the key pharmacokinetic (PK) parameters of [+]-α-HTBZ, and how do they influence dosing strategies in clinical trials?

[+]-α-HTBZ, the active metabolite of valbenazine, reaches peak plasma concentration (Cmax) 4–8 hours post-dose, with a half-life of 15–22 hours . Steady-state concentrations are achieved within one week. The geometric mean Cmax and AUCinf for [+]-α-HTBZ are 23–26 ng/mL and 772–859 ng·hr/mL, respectively, after an 80 mg valbenazine dose. These parameters guide once-daily dosing and titration schedules to minimize adverse effects like somnolence or QT prolongation .

Q. How do CYP2D6 and CYP3A4 polymorphisms affect [+]-α-HTBZ exposure, and what methodological adjustments are needed in trial designs?

[+]-α-HTBZ is metabolized by CYP2D6 and CYP3A4. CYP2D6 poor metabolizers (7% of White populations) exhibit 2-fold higher AUCinf and 1.8-fold higher Cmax compared to normal metabolizers, necessitating dose reductions to avoid toxicity . CYP3A4 inhibitors (e.g., ketoconazole) increase [+]-α-HTBZ exposure by 40–50%, while inducers (e.g., carbamazepine) reduce efficacy . Genotyping participants and stratifying by metabolizer status are critical for minimizing variability in PK studies .

Q. What validated analytical methods are used to quantify [+]-α-HTBZ and its isomers in biological samples?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for isomer-specific quantification. A validated method with a lower limit of quantification (LLOQ) of 0.10 ng/mL for [+]-α-HTBZ enables precise measurement in plasma, even in CYP2D6 intermediate/poor metabolizers . This method distinguishes [+]-α-HTBZ from inactive isomers, ensuring accurate PK/PD correlations .

Advanced Research Questions

Q. How should researchers address contradictory data on CYP2D6 intermediate metabolizers' clinical relevance?

Q. What statistical approaches mitigate bias from missing data in valbenazine Phase 3 trials?

The "tipping point" analysis addresses missing not at random (MNAR) assumptions by incrementally worsening imputed scores in the valbenazine group until significance is lost (p ≥ 0.05). This method evaluates robustness of efficacy endpoints like Total Motor Control (TMC) scores . Sensitivity analyses using multiple imputation (MAR assumption) are also recommended .

Q. How does [+]-α-HTBZ compare pharmacokinetically to deutetrabenazine and tetrabenazine metabolites?

[+]-α-HTBZ has a longer half-life (15–22 hours) than tetrabenazine metabolites (4–8 hours), enabling once-daily dosing. Unlike deutetrabenazine, [+]-α-HTBZ lacks deuterium modification but achieves higher VMAT2 binding selectivity (Ki = 3 nM), reducing off-target effects . Cross-trial comparisons require normalization for dose, bioavailability, and metabolizer status .

Q. What are the challenges in isolating and characterizing [+]-α-HTBZ’s isomer-specific activity?

[+]-α-HTBZ is the only active isomer of tetrabenazine derivatives, requiring chiral chromatography for isolation . Analytical challenges include resolving co-eluting isomers and ensuring stability during sample preparation. Activity assays (e.g., vesicular dopamine uptake inhibition) confirm functional selectivity, with Ki values < 5,000 nM for non-VMAT2 targets .

Q. How are long-term safety and withdrawal effects of [+]-α-HTBZ assessed in open-label extension studies?

Phase 4 rollover trials (e.g., 72-week studies) use serial safety assessments: prolactin levels, hepatic function (ALT/AST), and Columbia-Suicide Severity Rating Scale (C-SSRS). Blinded withdrawal phases (e.g., switching to placebo) monitor rebound dyskinesia or dependency signals .

Q. What methodologies optimize metabolic phenotyping in cohorts exposed to [+]-α-HTBZ?

High-resolution metabolomics (HRM) with LC-MS/MS identifies metabotypes linked to [+]-α-HTBZ response variability. Covariates like CYP2D6 genotype, renal/hepatic function, and concomitant medications are integrated into partial least squares-discriminant analysis (PLS-DA) models .

Q. How do drug interaction studies inform [+]-α-HTBZ dosing with CYP modulators?

Coadministration with strong CYP3A4 inhibitors (e.g., itraconazole) requires valbenazine dose reduction (40 mg → 20 mg) to prevent excessive [+]-α-HTBZ exposure. Conversely, CYP3A4 inducers (e.g., rifampin) may necessitate dose escalation . Population PK models with enzyme inhibition/induction factors guide adaptive trial designs .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.